molecular formula C8H6IN3O2 B10913150 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B10913150
M. Wt: 303.06 g/mol
InChI Key: UNURBXOPAMNZCO-UHFFFAOYSA-N
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Description

2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes an iodine atom at the 2-position, a methyl group at the 7-position, and a carboxylic acid group at the 5-position. It is a white to off-white crystalline powder that is soluble in various organic solvents such as methanol, ethanol, and dichloromethane .

Preparation Methods

The synthesis of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of pyridine-1-one with dimethyl malonate under basic conditions, followed by iodination and methylation steps . Another method employs β-enaminone derivatives under microwave irradiation to obtain various 2,7-disubstituted products in high yields . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact.

Chemical Reactions Analysis

2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 2-position can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anticancer activity or enzyme inhibition .

Comparison with Similar Compounds

2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:

  • 2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
  • 7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
  • 2-Iodo-7-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the iodine atom and the methyl group in this compound makes it unique and potentially more reactive in certain chemical reactions .

Properties

Molecular Formula

C8H6IN3O2

Molecular Weight

303.06 g/mol

IUPAC Name

2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H6IN3O2/c1-4-2-5(8(13)14)10-7-3-6(9)11-12(4)7/h2-3H,1H3,(H,13,14)

InChI Key

UNURBXOPAMNZCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)I)C(=O)O

Origin of Product

United States

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